lithium;1-methylimidazole-2-carboxylate
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Overview
Description
Lithium;1-methylimidazole-2-carboxylate is a compound that combines lithium with a derivative of imidazole, specifically 1-methylimidazole-2-carboxylate. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, and it is a common structural element in many biologically active molecules. The addition of lithium to this structure can enhance its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methylimidazole-2-carboxylate typically involves the lithiation of 1-methylimidazole-2-carboxylate. This can be achieved through direct lithiation or via lithium-halogen exchange. The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-methylimidazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of imidazole derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., LDA, n-butyllithium), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
Lithium;1-methylimidazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to study the interactions of imidazole derivatives with biological receptors and enzymes.
Medicine: Imidazole derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as catalysts and polymers
Mechanism of Action
The mechanism of action of lithium;1-methylimidazole-2-carboxylate involves its ability to act as a nucleophile or base in various chemical reactions. The lithium atom enhances the nucleophilicity of the imidazole ring, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler derivative of imidazole without the carboxylate group.
2-methylimidazole: Another derivative with a methyl group at the 2-position instead of the carboxylate group.
Imidazole: The parent compound without any substituents.
Uniqueness
Lithium;1-methylimidazole-2-carboxylate is unique due to the presence of both the lithium atom and the carboxylate group, which significantly enhance its reactivity and versatility in chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
lithium;1-methylimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Li/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMYAZKEZRYKJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=CN=C1C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CN1C=CN=C1C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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